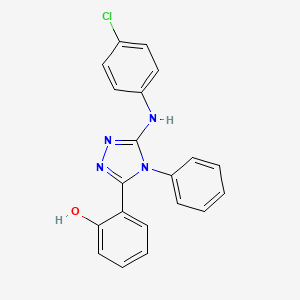
2-(5-((4-Chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- is a complex organic compound that belongs to the class of phenols and triazoles This compound is characterized by the presence of a phenol group and a triazole ring, which are known for their significant biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The phenol group is introduced through electrophilic aromatic substitution reactions. The chlorophenyl group is often added via nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. Catalysts such as palladium or copper may be used to facilitate certain steps in the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The triazole ring can be reduced under specific conditions, leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenol and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution reaction.
Major Products
Applications De Recherche Scientifique
Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenol group can form hydrogen bonds with active sites, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol,2-(5-((4-methylphenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)-
- Phenol,2-(5-((4-bromophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)-
- Phenol,2-(5-((4-fluorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)-
Uniqueness
Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
82619-90-7 |
|---|---|
Formule moléculaire |
C20H15ClN4O |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
2-[5-(4-chloroanilino)-4-phenyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C20H15ClN4O/c21-14-10-12-15(13-11-14)22-20-24-23-19(17-8-4-5-9-18(17)26)25(20)16-6-2-1-3-7-16/h1-13,26H,(H,22,24) |
Clé InChI |
HKBDKEDHEYTSLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=C2NC3=CC=C(C=C3)Cl)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)


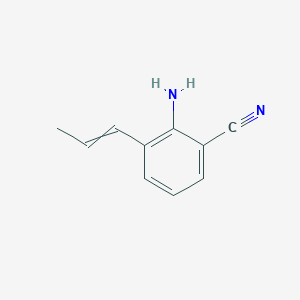
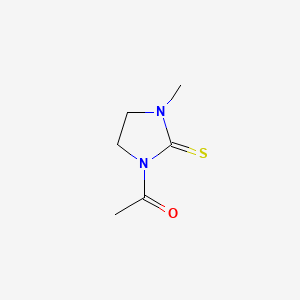

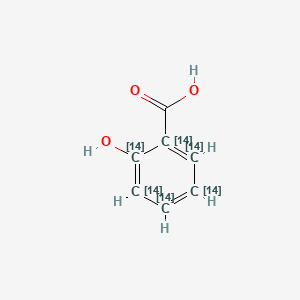
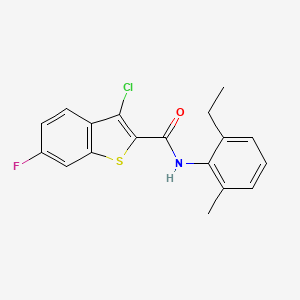
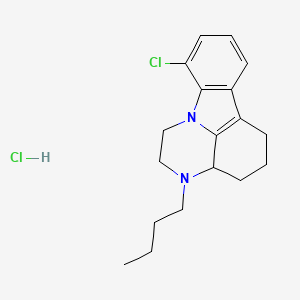
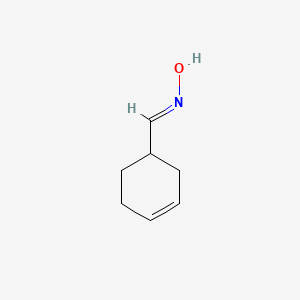

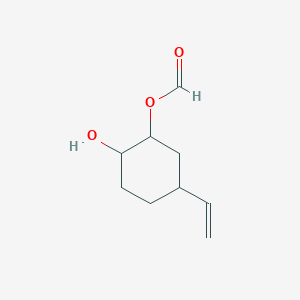
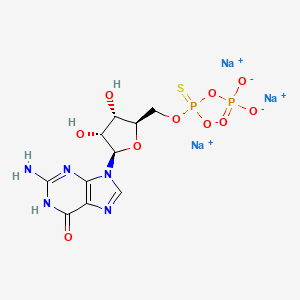
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
